(2Z)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
MAO-B-IN-8: is a highly potent and reversible inhibitor of monoamine oxidase-B (MAO-B). This compound is specifically designed for research related to neurodegenerative diseases, such as Parkinson’s disease. It exhibits inhibitory effects on the microglial production of neuroinflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAO-B-IN-8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of MAO-B-IN-8 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: MAO-B-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to alter the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
MAO-B-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase-B and its effects on various biochemical pathways.
Biology: Investigates the role of MAO-B in neuroinflammation and neurodegenerative diseases.
Medicine: Potential therapeutic applications in treating neurodegenerative disorders such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MAO-B.
Mechanism of Action
MAO-B-IN-8 exerts its effects by inhibiting the activity of monoamine oxidase-B, an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. By inhibiting this enzyme, MAO-B-IN-8 increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The compound interacts with specific molecular targets and pathways involved in the regulation of neurotransmitter levels and neuroinflammation .
Comparison with Similar Compounds
MAO-B-IN-8 is compared with other similar compounds, such as:
Selegiline: An irreversible inhibitor of monoamine oxidase-B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with neuroprotective properties.
Safinamide: A reversible inhibitor with additional properties, such as inhibition of glutamate release.
Uniqueness: MAO-B-IN-8 is unique due to its high potency, reversibility, and specific inhibitory effects on microglial production of neuroinflammatory mediators. This makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOPTESGPYJSBC-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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